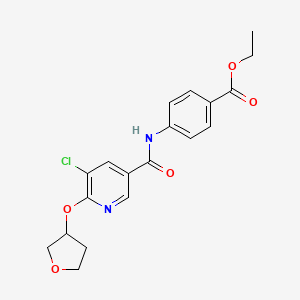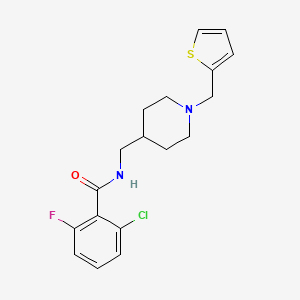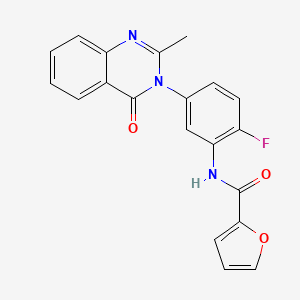
2-((5-((3-chloro-4-methylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(2,5-dimethoxyphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "2-((5-((3-chloro-4-methylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(2,5-dimethoxyphenyl)acetamide" is a complex molecule that appears to be related to a class of compounds known for their potential inhibitory effects on key enzymes such as thymidylate synthase (TS) and dihydrofolate reductase (DHFR). These enzymes are critical in the synthesis of thymidine and folate, respectively, which are essential for DNA replication and cell division. Inhibitors of these enzymes are often explored for their antitumor and antibacterial properties.
Synthesis Analysis
The synthesis of related compounds typically involves the formation of a thio-substituted pyrimidine or pyrrolopyrimidine ring system, which is then linked to an aryl or heteroaryl moiety through a sulfanyl acetamide bridge. For instance, the synthesis of 2-amino-4-oxo-5-arylthio-substituted-6-methylthieno[2,3-d]pyrimidine antifolates involves the conversion of a key intermediate thienopyrimidinone to a bromo-substituted compound, followed by an Ullmann reaction to append various aryl groups . Similarly, the synthesis of 2-amino-4-oxo-5-substituted-pyrrolo[2,3-d]pyrimidines includes an oxidative addition reaction to attach aryl thiols to the pyrrolopyrimidine core .
Molecular Structure Analysis
The molecular structure of related compounds often features a folded conformation around the methylene carbon atom of the thioacetamide bridge. This folding brings the pyrimidine or pyrrolopyrimidine ring into close proximity with the aryl ring, leading to a significant inclination between the two rings. Intramolecular hydrogen bonding is commonly observed, which stabilizes this folded conformation .
Chemical Reactions Analysis
The chemical reactivity of such compounds is largely dictated by the functional groups present in the molecule. The thio-substituted pyrimidine or pyrrolopyrimidine core is a key site for interactions with enzymes like TS and DHFR. The presence of electron-withdrawing or electron-donating substituents on the aryl ring can significantly affect the potency of inhibition against these enzymes. For example, compounds with nitro substituents have demonstrated potent dual inhibitory activities .
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of "2-((5-((3-chloro-4-methylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(2,5-dimethoxyphenyl)acetamide" are not detailed in the provided papers, related compounds typically exhibit properties that are conducive to biological activity. These properties include solubility in organic solvents, stability under physiological conditions, and the ability to form stable crystal structures, which are important for interaction with target enzymes .
Scientific Research Applications
Synthesis and Characterization
Compounds structurally related to the given chemical have been synthesized through reactions involving uracil derivatives, chloroacetamides, and various other reagents. These syntheses often aim to explore the conformational behaviors and structural analyses of these compounds, utilizing techniques like X-ray analysis, NMR, and IR spectroscopy. Such studies contribute to understanding the molecular frameworks and potential chemical reactivity of complex molecules (Kataev et al., 2021).
Antimicrobial and Antitumor Activity
Research into compounds with sulfonamide groups and heterocyclic cores, similar to the specified compound, has shown promising antimicrobial and antitumor activities. These studies involve the synthesis of novel derivatives followed by evaluation against various bacterial strains and cancer cell lines, indicating the potential of these compounds in developing new therapeutic agents (Nafeesa et al., 2017; Hafez & El-Gazzar, 2017).
Enzyme Inhibition
Several studies on compounds related to "2-((5-((3-chloro-4-methylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(2,5-dimethoxyphenyl)acetamide" focus on their role as enzyme inhibitors, particularly targeting enzymes like thymidylate synthase (TS) and dihydrofolate reductase (DHFR). These enzymes are critical in nucleotide synthesis and are targets for anticancer and antibacterial drugs. Research findings suggest the potential of these compounds to serve as lead structures for the development of novel inhibitors with therapeutic applications (Gangjee et al., 1996).
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-((5-((3-chloro-4-methylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(2,5-dimethoxyphenyl)acetamide' involves the synthesis of two key intermediates, which are then coupled together to form the final product. The first intermediate is the 2-((5-((3-chloro-4-methylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio) derivative, which is synthesized from the starting material 3-chloro-4-methylbenzenesulfonyl chloride. The second intermediate is the N-(2,5-dimethoxyphenyl)acetamide derivative, which is synthesized from the starting material 2,5-dimethoxybenzoic acid. These two intermediates are then coupled together using standard peptide coupling reagents to form the final product.", "Starting Materials": [ "3-chloro-4-methylbenzenesulfonyl chloride", "6-oxo-1,6-dihydropyrimidine-2-thiol", "2,5-dimethoxybenzoic acid", "N,N'-dicyclohexylcarbodiimide (DCC)", "N-hydroxysuccinimide (NHS)", "Dimethylformamide (DMF)", "Diisopropylethylamine (DIPEA)", "Methanol", "Ethyl acetate", "Acetic acid", "Sodium bicarbonate" ], "Reaction": [ "Synthesis of 2-((5-((3-chloro-4-methylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio) derivative:", "Step 1: Dissolve 3-chloro-4-methylbenzenesulfonyl chloride (1.0 equiv) and 6-oxo-1,6-dihydropyrimidine-2-thiol (1.1 equiv) in DMF.", "Step 2: Add DIPEA (2.0 equiv) to the reaction mixture and stir at room temperature for 24 hours.", "Step 3: Quench the reaction with methanol and filter the precipitate.", "Step 4: Wash the precipitate with methanol and dry under vacuum to obtain the 2-((5-((3-chloro-4-methylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio) derivative.", "Synthesis of N-(2,5-dimethoxyphenyl)acetamide derivative:", "Step 1: Dissolve 2,5-dimethoxybenzoic acid (1.0 equiv) and DCC (1.1 equiv) in DMF.", "Step 2: Add NHS (1.1 equiv) to the reaction mixture and stir at room temperature for 1 hour.", "Step 3: Add DIPEA (2.0 equiv) to the reaction mixture and stir at room temperature for 24 hours.", "Step 4: Quench the reaction with acetic acid and filter the precipitate.", "Step 5: Wash the precipitate with ethyl acetate and dry under vacuum to obtain the N-(2,5-dimethoxyphenyl)acetamide derivative.", "Coupling of the two intermediates:", "Step 1: Dissolve the 2-((5-((3-chloro-4-methylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio) derivative (1.0 equiv) and the N-(2,5-dimethoxyphenyl)acetamide derivative (1.1 equiv) in DMF.", "Step 2: Add DCC (1.1 equiv) and NHS (1.1 equiv) to the reaction mixture and stir at room temperature for 24 hours.", "Step 3: Quench the reaction with sodium bicarbonate and filter the precipitate.", "Step 4: Wash the precipitate with ethyl acetate and dry under vacuum to obtain the final product, 2-((5-((3-chloro-4-methylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(2,5-dimethoxyphenyl)acetamide." ] } | |
CAS RN |
1223803-03-9 |
Product Name |
2-((5-((3-chloro-4-methylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(2,5-dimethoxyphenyl)acetamide |
Molecular Formula |
C21H20ClN3O6S2 |
Molecular Weight |
509.98 |
IUPAC Name |
2-[[5-(3-chloro-4-methylphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(2,5-dimethoxyphenyl)acetamide |
InChI |
InChI=1S/C21H20ClN3O6S2/c1-12-4-6-14(9-15(12)22)33(28,29)18-10-23-21(25-20(18)27)32-11-19(26)24-16-8-13(30-2)5-7-17(16)31-3/h4-10H,11H2,1-3H3,(H,24,26)(H,23,25,27) |
InChI Key |
PWCZLOJCJPBDOM-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)C2=CN=C(NC2=O)SCC(=O)NC3=C(C=CC(=C3)OC)OC)Cl |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![8-((2-Fluorophenyl)sulfonyl)-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2506627.png)
![N-(1-cyano-1-cyclopropylethyl)-2-[4-(3-methyl-1,2,4-thiadiazol-5-yl)-1,4-diazepan-1-yl]acetamide](/img/structure/B2506629.png)


![2-(4-fluorophenoxy)-N-(2-(5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2506635.png)
![N-[(1S)-7-Fluoro-1,2,3,4-tetrahydronaphthalen-1-yl]-N-[(4-methyl-1,2-oxazol-3-yl)methyl]prop-2-enamide](/img/structure/B2506636.png)
![2-(2-fluorophenoxy)-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)propanamide](/img/structure/B2506637.png)
![4-(Methylamino)-2-[(4-methylbenzyl)sulfanyl]-6-phenyl-5-pyrimidinecarbonitrile](/img/structure/B2506638.png)
![N-(3,3-diphenylpropyl)-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2506639.png)



![2-{8-[(2,4-dimethylphenyl)sulfanyl]-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl}-N-(4-methoxybenzyl)acetamide](/img/structure/B2506649.png)